Home > Products > Screening Compounds P137937 > Infigratinib monohydrate
Infigratinib monohydrate - 1310746-11-2

Infigratinib monohydrate

Catalog Number: EVT-12880352
CAS Number: 1310746-11-2
Molecular Formula: C26H33Cl2N7O4
Molecular Weight: 578.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Infigratinib was developed by QED Therapeutics, Inc. and has been the subject of various clinical trials, particularly focusing on its efficacy in patients with advanced or metastatic cholangiocarcinoma harboring specific FGFR2 gene fusions or mutations. The compound has received attention from regulatory bodies, including the U.S. Food and Drug Administration, for its potential approval based on clinical trial results demonstrating significant anti-tumor activity.

Classification
  • Type: Small molecule inhibitor
  • Target: Fibroblast growth factor receptors (FGFRs)
  • Therapeutic Area: Oncology
Synthesis Analysis

The synthesis of Infigratinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to form the final product. Although specific proprietary methods are not disclosed in public literature, general synthetic routes for similar compounds often involve:

  1. Formation of Core Structure: Starting from commercially available precursors, a core structure is synthesized through a series of chemical reactions such as cyclization or halogenation.
  2. Functionalization: The introduction of functional groups that enhance the binding affinity to FGFRs.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to obtain Infigratinib monohydrate in high purity.

Technical details regarding the exact conditions (temperature, solvents, catalysts) are typically proprietary but would follow standard organic synthesis protocols.

Molecular Structure Analysis

Infigratinib monohydrate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with FGFRs. The molecular formula is C₁₈H₁₈N₄O₂S, and it features a sulfonamide moiety that plays a critical role in its biological activity.

Structural Data

  • Molecular Weight: Approximately 358.43 g/mol
  • Crystallography: The compound forms stable crystalline structures that can be analyzed using X-ray crystallography to determine precise atomic arrangements.
Chemical Reactions Analysis

Infigratinib undergoes various chemical reactions relevant to its mechanism of action and metabolism:

  1. Binding Reaction: Infigratinib binds to the ATP-binding site of FGFRs, inhibiting their kinase activity.
  2. Metabolic Pathways: The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to the formation of several metabolites with varying degrees of biological activity.
  3. Dephosphorylation: Following cellular uptake, Infigratinib may undergo dephosphorylation reactions that can affect its efficacy and bioavailability.
Mechanism of Action

Infigratinib exerts its therapeutic effects through competitive inhibition of FGFRs. By binding to the ATP-binding site of these receptors, it prevents their phosphorylation and subsequent activation, which is crucial for downstream signaling pathways involved in cell proliferation and survival.

Process

  • Inhibition of Kinase Activity: By blocking FGFR phosphorylation, Infigratinib disrupts signaling cascades that promote tumor growth.
  • Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells that rely on FGFR signaling for survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The activity may vary with changes in pH due to ionization of functional groups.

Relevant data from studies indicate that the pharmacokinetics of Infigratinib can be influenced by factors such as renal function and co-administration with other drugs.

Applications

Infigratinib is primarily utilized in clinical settings for:

  • Treatment of Cholangiocarcinoma: Specifically targeting patients with FGFR2 fusions or mutations who have failed standard chemotherapy regimens.
  • Research Applications: Used in preclinical studies to explore FGFR-related pathways in various cancers, providing insights into potential combination therapies or resistance mechanisms.

The ongoing research into Infigratinib continues to unveil its potential applications beyond cholangiocarcinoma, expanding its therapeutic horizon within oncology.

Properties

CAS Number

1310746-11-2

Product Name

Infigratinib monohydrate

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;hydrate

Molecular Formula

C26H33Cl2N7O4

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3.H2O/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H2

InChI Key

HAHRMIYGWQQRHI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.